molecular formula C11H8F3N5O2 B13732615 2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B13732615
M. Wt: 299.21 g/mol
InChI Key: NXNZWTICPHPKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Nitration: The nitrophenyl group can be introduced through a nitration reaction using concentrated nitric acid and sulfuric acid.

    Hydrazination: The hydrazino group can be introduced by reacting the intermediate compound with hydrazine hydrate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, lithium diisopropylamide.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Material Science: It is explored for use in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Hydrazino-6-(3-nitrophenyl)-4-(trifluoromethyl)pyrimidine depends on its application:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.

    Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical reactions, leading to the formation of biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazino-4-(trifluoromethyl)pyrimidine: Lacks the nitrophenyl group, resulting in different chemical properties and applications.

    6-(3-Nitrophenyl)-4-(trifluoromethyl)pyrimidine:

    2-Hydrazino-6-phenyl-4-(trifluoromethyl)pyrimidine: Contains a phenyl group instead of a nitrophenyl group, leading to variations in its chemical behavior.

Properties

Molecular Formula

C11H8F3N5O2

Molecular Weight

299.21 g/mol

IUPAC Name

[4-(3-nitrophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]hydrazine

InChI

InChI=1S/C11H8F3N5O2/c12-11(13,14)9-5-8(16-10(17-9)18-15)6-2-1-3-7(4-6)19(20)21/h1-5H,15H2,(H,16,17,18)

InChI Key

NXNZWTICPHPKMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=NC(=N2)NN)C(F)(F)F

Origin of Product

United States

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